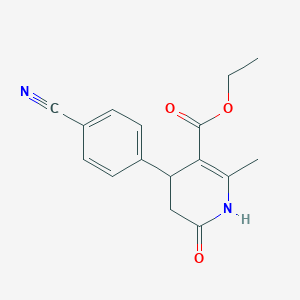

Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Description

Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS: 294853-59-1) is a bicyclic pyridine derivative with a molecular formula of C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol . Its structure features a 4-cyanophenyl substituent at position 4, a methyl group at position 2, and an ethyl ester moiety at position 3. Its stereoelectronic properties are influenced by the electron-withdrawing cyano group, which enhances electrophilicity at the pyridine ring while maintaining moderate polarity .

Safety protocols for handling this compound are stringent, including precautions against inhalation (P260, P261), skin contact (P280), and environmental release (P273). It requires storage under inert gas (P231) and protection from moisture (P232) .

Properties

IUPAC Name |

ethyl 4-(4-cyanophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-3-21-16(20)15-10(2)18-14(19)8-13(15)12-6-4-11(9-17)5-7-12/h4-7,13H,3,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRCOVGWANVVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves the reaction of cyanoacetohydrazide with ethyl benzoylpyruvate. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular ring closure to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridinecarboxylates, amines, and oxo derivatives

Scientific Research Applications

Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,4,5,6-tetrahydro-3-pyridinecarboxylates, which are structurally tailored by varying substituents on the phenyl ring and ester groups. Below is a detailed comparison with analogs:

Table 1: Structural and Molecular Comparison

Key Research Findings

Electronic Effects: The 4-cyanophenyl group in the target compound provides a balance between electron-withdrawing capacity (comparable to nitro groups but less than dichloro derivatives) and solubility, making it advantageous for reactions requiring moderate electrophilicity .

Biological Relevance: Chloro and bromo analogs (e.g., ) are often prioritized in antimicrobial studies due to halogen-mediated interactions with biological targets, whereas the cyano variant may excel in kinase inhibition due to nitrile-protein binding .

Synthetic Utility : Fluorinated derivatives (e.g., ) are valuable in medicinal chemistry for tuning metabolic stability, while thiophene-containing analogs () leverage sulfur’s electronic effects for heterocyclic diversification .

Biological Activity

Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS Number: 294853-59-1) is a pyridinecarboxylate derivative with significant potential in medicinal chemistry. This compound is characterized by its complex structure, which includes a tetrahydropyridine ring and a cyanophenyl group. Recent studies have begun to explore its biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is . The compound features several functional groups that contribute to its reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of cyanoacetohydrazide with ethyl benzoylpyruvate. This reaction leads to the formation of an intermediate that subsequently undergoes intramolecular ring closure to yield the desired product. In industrial applications, continuous flow synthesis methods are being explored for scalability and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values were found to be approximately 15 µM for MCF-7 cells, suggesting a promising therapeutic index .

The proposed mechanism of action for the antimicrobial and anticancer effects includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in both bacterial and cancer cells.

- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels lead to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a dose-dependent inhibition of bacterial growth. The researchers concluded that this compound could be developed into a novel antimicrobial agent.

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. They observed significant apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells compared to controls, indicating that the compound effectively induces cell death in a dose-dependent manner .

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | Structure | Yes | Yes | 15 |

| Similar Compound A | Similar Structure A | No | Yes | 20 |

| Similar Compound B | Similar Structure B | Yes | No | 25 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate?

- Methodological Answer: The compound can be synthesized via cyclocondensation reactions followed by oxidation. For example, analogous pyridine derivatives are synthesized by reacting aldehydes (e.g., 4-cyanobenzaldehyde) with ethyl acetoacetate and enaminones under reflux conditions. The intermediate 1,4-dihydropyridine is oxidized using H₂O₂ in the presence of PEG-based catalysts to achieve aromatization . Purification often involves flash column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from dichloromethane/n-hexane mixtures .

Q. How is spectroscopic characterization performed for this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions and ring conformations. For example, aromatic protons in the 4-cyanophenyl group appear as doublets in the δ 7.5–8.0 ppm range, while the ester carbonyl (C=O) resonates near δ 165–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) to confirm the molecular formula. Fragmentation patterns help identify structural motifs like the cyano group (-CN) .

- IR Spectroscopy: Stretching vibrations for C≡N (2240–2260 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) are diagnostic .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer: After synthesis, purification typically involves:

- Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate unreacted starting materials and by-products .

- Recrystallization: Slow evaporation from a dichloromethane/n-hexane (1:1 v/v) solution yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can the oxidation step in the synthesis be optimized to improve yield and selectivity?

- Methodological Answer:

- Catalyst Screening: Replace H₂O₂/PEG systems with alternatives like MnO₂ or DDQ (dichlorodicyanoquinone) to test efficiency. PEG-1000’s role in stabilizing transition states can be compared to ionic liquids .

- Solvent Effects: Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance oxidation rates compared to ethanol. Monitor reaction progress via TLC or HPLC .

- Kinetic Studies: Use in-situ FTIR or UV-Vis spectroscopy to track dihydropyridine-to-pyridine conversion and identify rate-limiting steps .

Q. What crystallographic methods reveal the molecular geometry and non-covalent interactions of this compound?

- Methodological Answer:

- Single-Crystal X-Ray Diffraction: Resolve the envelope conformation of the tetrahydro-pyridine ring and dihedral angles (e.g., 56.98° between pyridine and benzene rings in analogs) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing .

- DFT Calculations: Compare experimental bond lengths/angles with theoretical models (B3LYP/6-311G**) to validate electronic effects of substituents like the cyano group .

Q. How do substituent variations (e.g., cyano vs. chloro groups) impact reactivity or bioactivity?

- Methodological Answer:

- Comparative Synthesis: Synthesize analogs with 4-chlorophenyl or 4-methoxyphenyl groups instead of 4-cyanophenyl. Assess electronic effects via Hammett σ constants .

- Biological Assays: Test derivatives for activity against enzyme targets (e.g., kinases or proteases) to establish structure-activity relationships (SAR). Use molecular docking to predict binding modes influenced by the cyano group’s electron-withdrawing nature .

Q. How should researchers address contradictions in reported synthetic yields or by-product profiles?

- Methodological Answer:

- Reproducibility Checks: Standardize reaction conditions (temperature, solvent purity, catalyst loading) across labs. For example, H₂O₂ concentration must be tightly controlled to avoid over-oxidation .

- By-Product Analysis: Use LC-MS or GC-MS to identify side products (e.g., dimeric species or decomposition products) and adjust stoichiometry or reaction time accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.